“3-(Methylthio)butyric acid” is a chemical compound with the molecular formula C5H10O2S . It has an average mass of 134.197 Da and a monoisotopic mass of 134.040146 Da .
The molecular structure of “3-(Methylthio)butyric acid” includes elements such as carbon, hydrogen, oxygen, and sulfur . The InChI representation of the molecule is InChI=1S/C5H10O2S/c1-4(8-2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
.
“3-(Methylthio)butyric acid” has a density of 1.1±0.1 g/cm3, a boiling point of 244.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 53.1±6.0 kJ/mol and a flash point of 101.9±22.6 °C .
This compound can be derived from the amino acid methionine, which is a key sulfur-containing amino acid found in many proteins. The classification of 3-(Methylthio)butyric acid falls under the category of organic compounds, specifically within the realm of carboxylic acids and their derivatives. Its systematic name reflects its structural components: a butyric acid backbone with a methylthio group attached to the third carbon.
The synthesis of 3-(Methylthio)butyric acid can be achieved through various methods, including both chemical and enzymatic processes.
Chemical Synthesis:
Enzymatic Synthesis:
The molecular structure of 3-(Methylthio)butyric acid can be described as follows:
Spectroscopic Data:
3-(Methylthio)butyric acid participates in various chemical reactions:
These reactions are significant for synthetic organic chemistry and biochemistry applications.
The mechanism of action for 3-(Methylthio)butyric acid primarily relates to its role as a metabolic intermediate:
The physical and chemical properties of 3-(Methylthio)butyric acid are crucial for its application:
3-(Methylthio)butyric acid has several notable applications:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7